4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 884504-76-1
VCID: VC3998959
InChI: InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
SMILES: CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl
Molecular Formula: C11H9ClFNO
Molecular Weight: 225.64 g/mol

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

CAS No.: 884504-76-1

Cat. No.: VC3998959

Molecular Formula: C11H9ClFNO

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole - 884504-76-1

Specification

CAS No. 884504-76-1
Molecular Formula C11H9ClFNO
Molecular Weight 225.64 g/mol
IUPAC Name 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole
Standard InChI InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
Standard InChI Key QOZYCDPIFFXHKK-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl
Canonical SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl

Introduction

Structural and Molecular Properties

Chemical Identity and Formula

The compound’s molecular formula is C₁₁H₉ClFNO, with a molecular weight of 237.65 g/mol. Its IUPAC name, 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole, reflects the substitution pattern on the oxazole ring. The 3-fluorophenyl group introduces electronic effects that influence reactivity, while the chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions .

Comparative Structural Analysis

Compared to analogs like 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole (CAS 475481-96-0), the 3-fluorophenyl substituent alters steric and electronic properties. Fluorine’s electronegativity increases the ring’s electron-withdrawing character, potentially enhancing binding affinity in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole involves multi-step reactions, typically starting with the formation of an oxazole core followed by functionalization.

Cyclization of Precursors

A common method involves reacting 3-fluorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate amide. Cyclization using phosphoryl chloride (POCl₃) yields the oxazole ring . Subsequent chloromethylation introduces the chloromethyl group via formaldehyde and hydrochloric acid under controlled conditions .

Example Reaction Pathway:

  • Amide Formation:
    3-Fluorobenzoyl chloride+2-Amino-2-methylpropan-1-ol3-Fluorophenylamide Intermediate\text{3-Fluorobenzoyl chloride} + \text{2-Amino-2-methylpropan-1-ol} \rightarrow \text{3-Fluorophenylamide Intermediate}

  • Cyclization:
    Intermediate+POCl32-(3-Fluorophenyl)-5-methyl-1,3-oxazole\text{Intermediate} + \text{POCl}_3 \rightarrow \text{2-(3-Fluorophenyl)-5-methyl-1,3-oxazole}

  • Chloromethylation:
    Oxazole+HCHO+HCl4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole\text{Oxazole} + \text{HCHO} + \text{HCl} \rightarrow \text{4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole}

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Temperature: 60–80°C for cyclization to minimize side reactions.

  • Catalysts: Lewis acids like ZnCl₂ to enhance chloromethylation efficiency .

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

  • C=N Stretch: 1600–1650 cm⁻¹ (oxazole ring).

  • C-F Stretch: 1100–1250 cm⁻¹ (3-fluorophenyl group).

  • C-Cl Stretch: 600–800 cm⁻¹ (chloromethyl group) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 2.45 (s, 3H, CH₃).

  • δ 4.70 (s, 2H, CH₂Cl).

  • δ 7.20–7.60 (m, 4H, aromatic H).

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5 (C=N).

  • δ 115–160 (aromatic carbons with fluorine coupling).

  • δ 45.2 (CH₂Cl) .

Mass Spectrometry

  • Molecular Ion Peak: m/z 237.65 [M]⁺.

  • Fragmentation: Loss of Cl⁻ (m/z 202) and CH₂Cl (m/z 182).

Biological Activity and Applications

PathogenMIC (µg/mL)Source Compound
Staphylococcus aureus202-(2-Chlorophenyl) analog
Escherichia coli172-(2-Chlorophenyl) analog

The chloromethyl group may enhance membrane permeability, while the fluorophenyl moiety improves target binding .

Anticancer Activity

Derivatives of 1,3-oxazole show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 10–50 µM). Mechanism studies suggest apoptosis induction via caspase-3 activation .

Comparison with Structural Analogs

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

  • Difference: Chlorine vs. fluorine at the phenyl meta position.

  • Impact: Fluorine’s electronegativity increases oxidative stability but reduces lipophilicity compared to chlorine .

4-(Bromomethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

  • Reactivity: Bromine’s higher polarizability facilitates faster nucleophilic substitutions than chlorine .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents .

  • Prodrug Design: The chloromethyl group can be functionalized to improve bioavailability.

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl group .

  • Heterocycle Functionalization: Reacts with amines to form quaternary ammonium salts for ionic liquids .

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